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Compound of Interest

Compound Name: 2'-Deoxyadenosine-13C10

Cat. No.: B15136241 Get Quote

This guide provides a comprehensive overview of the properties, experimental applications,

and metabolic significance of 2'-Deoxyadenosine-13C10 monohydrate for researchers,

scientists, and drug development professionals. This isotopically labeled nucleoside is a

powerful tool for a range of biochemical and biomedical research applications, from metabolic

flux analysis to structural biology.

Core Properties
2'-Deoxyadenosine-13C10 monohydrate is a stable isotope-labeled version of the naturally

occurring deoxyribonucleoside, a fundamental component of DNA. The uniform labeling of all

ten carbon atoms with ¹³C provides a distinct mass shift and unique NMR properties, making it

an invaluable tracer in various experimental contexts. While specific data for the singular ¹³C₁₀

labeled monohydrate is not readily available, the following table summarizes the properties of a

closely related and commercially available analog, 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ monohydrate,

which is expected to have very similar physicochemical characteristics.
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Property Value

Chemical Formula ¹³C₁₀H₁₅N₅O₄

Molecular Weight 284.15 g/mol [1]

Isotopic Enrichment ≥98 atom % ¹³C

Chemical Purity ≥95%[1]

Appearance White to off-white solid

Solubility Soluble in water and DMSO

Storage Conditions Store at 2-8°C, protected from light[1]

Unlabeled CAS Number 16373-93-6[1]

Experimental Protocols
The primary application of 2'-Deoxyadenosine-13C10 monohydrate is in studies utilizing

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The ¹³C labeling

allows for the tracking of the adenosine moiety in complex biological systems and for detailed

structural studies of nucleic acids and their interactions with proteins.

Experimental Protocol: NMR-Based Protein-Ligand
Interaction Analysis
This protocol outlines a generalized workflow for studying the interaction of a protein with 2'-
Deoxyadenosine-13C10 using NMR spectroscopy. This method is particularly useful for

determining the binding mode and conformational changes of the nucleoside upon binding to

its target.

1. Sample Preparation:

Protein Expression and Purification: The target protein is expressed and purified to
homogeneity. For NMR studies, it is often beneficial to also isotopically label the protein (e.g.,
with ¹⁵N).
Ligand Preparation: A stock solution of 2'-Deoxyadenosine-13C10 monohydrate is prepared
in a suitable buffer (e.g., phosphate buffer at a physiological pH) that is compatible with the
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protein and NMR spectroscopy. The concentration should be accurately determined.
NMR Sample Preparation: The NMR sample is prepared by mixing the protein and the ¹³C-
labeled ligand in the desired molar ratio in an NMR tube. A typical starting point is a 1:5 to
1:10 protein-to-ligand ratio. The final volume is typically 500-600 µL, with 5-10% D₂O added
for the lock signal.

2. NMR Data Acquisition:

Initial Spectra: A series of 1D ¹H and ¹³C NMR spectra are acquired for the ligand alone and
the protein alone to serve as controls.
Titration Experiments: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
spectrum is acquired for the protein-ligand sample. This experiment correlates the chemical
shifts of directly bonded ¹H and ¹³C atoms, providing a unique fingerprint of the labeled
ligand.
Binding Analysis: The titration is performed by acquiring a series of ¹H-¹³C HSQC spectra
with increasing concentrations of the unlabeled protein added to the ¹³C-labeled ligand.
Chemical shift perturbations (CSPs) in the ligand's signals upon protein binding indicate the
sites of interaction.
Structural Analysis (NOE): For more detailed structural information, Nuclear Overhauser
Effect (NOE) experiments, such as 2D ¹H-¹H NOESY, can be performed on a sample
containing both the ¹³C-labeled ligand and the protein. Intermolecular NOEs between the
ligand and the protein provide distance restraints that can be used to model the 3D structure
of the complex.

3. Data Processing and Analysis:

NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).
Chemical shift perturbations are calculated and mapped onto the structure of the ligand to
identify the binding interface.
NOE-derived distance restraints are used in molecular modeling software (e.g., CNS,
XPLOR-NIH) to generate a structural model of the protein-ligand complex.

Signaling and Metabolic Pathways
While specific signaling pathway studies utilizing 2'-Deoxyadenosine-13C10 monohydrate are

not extensively documented, the metabolic fate of its unlabeled counterpart is well-

characterized. The ¹³C-labeled version serves as an excellent tracer to investigate the kinetics
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and flux through these pathways. 2'-deoxyadenosine is a key metabolite in the purine salvage

pathway.

The metabolic pathway of 2'-deoxyadenosine primarily involves two key enzymatic steps:

phosphorylation by deoxycytidine kinase (dCK) or adenosine kinase (AK) to form 2'-

deoxyadenosine monophosphate (dAMP), or deamination by adenosine deaminase (ADA) to

form 2'-deoxyinosine. dAMP can be further phosphorylated to the di- and tri-phosphate forms

(dADP and dATP) and incorporated into DNA. 2'-deoxyinosine can be further metabolized in

the purine degradation pathway.

Metabolic Fate of 2'-Deoxyadenosine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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